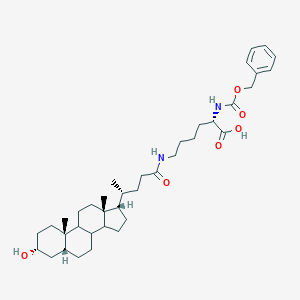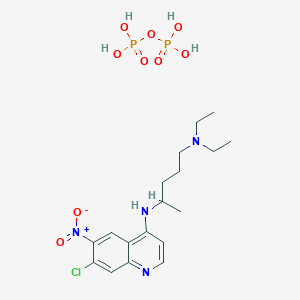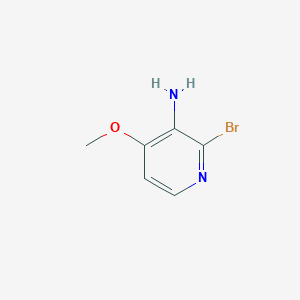
Cbz-E-lcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-E-lcl, also known as carbazole-based electron-transporting materials, is a type of organic compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields, including optoelectronics and biochemistry. In
Mecanismo De Acción
The mechanism of action of Cbz-E-lcl is related to its electron-transporting properties. In OLEDs, Cbz-E-lcl acts as an electron-transporting material, helping to transport electrons from the cathode to the emitting layer. In OSCs, Cbz-E-lcl acts as an electron-accepting material, helping to extract electrons from the active layer. In bioimaging, Cbz-E-lcl functions as a fluorescent probe, emitting light upon excitation by light of a specific wavelength.
Biochemical and Physiological Effects:
Cbz-E-lcl has been found to have minimal toxicity and is relatively stable under physiological conditions. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that Cbz-E-lcl may have antioxidant properties and could potentially be used as a therapeutic agent for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cbz-E-lcl is its excellent electron-transporting properties, which make it an ideal material for use in optoelectronic devices. Additionally, Cbz-E-lcl is relatively easy to synthesize and purify, making it a convenient material for lab experiments. However, one limitation of Cbz-E-lcl is its relatively low solubility in common solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on Cbz-E-lcl. One area of focus is the development of new synthesis methods for Cbz-E-lcl and related compounds. Additionally, researchers are exploring the use of Cbz-E-lcl in new applications, such as in the development of biosensors and as a therapeutic agent for oxidative stress-related diseases. Finally, there is ongoing research into the mechanisms of action of Cbz-E-lcl, which could lead to a better understanding of its potential uses and limitations.
Métodos De Síntesis
The synthesis of Cbz-E-lcl involves the reaction of carbazole with various electron-accepting groups. The most commonly used electron-accepting groups include cyano, nitro, and carboxylic acid groups. The reaction is typically carried out under mild conditions, and the resulting compound is purified through column chromatography.
Aplicaciones Científicas De Investigación
Cbz-E-lcl has been extensively studied for its applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It has been found to have excellent electron-transporting properties, which make it an ideal material for use in these devices. Additionally, Cbz-E-lcl has been explored for its potential use as a fluorescent probe for bioimaging and as a catalyst for organic reactions.
Propiedades
Número CAS |
104211-96-3 |
|---|---|
Nombre del producto |
Cbz-E-lcl |
Fórmula molecular |
C38H58N2O6 |
Peso molecular |
638.9 g/mol |
Nombre IUPAC |
(2S)-6-[[(4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C38H58N2O6/c1-25(30-15-16-31-29-14-13-27-23-28(41)18-20-37(27,2)32(29)19-21-38(30,31)3)12-17-34(42)39-22-8-7-11-33(35(43)44)40-36(45)46-24-26-9-5-4-6-10-26/h4-6,9-10,25,27-33,41H,7-8,11-24H2,1-3H3,(H,39,42)(H,40,45)(H,43,44)/t25-,27-,28-,29?,30+,31?,32?,33+,37+,38-/m1/s1 |
Clave InChI |
XIVDICBERWSPRK-TXJNDFRHSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
SMILES |
CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
SMILES canónico |
CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Sinónimos |
CBZ-E-LCL N-alpha-CBZ-N-epsilon-lithocholyllysine N-carbobenzoxy-N-lithocholyl-epsilon-lysine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)


![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)








